Direct Evidence of Nanomolar MNK1 Kinase Inhibition via a 6-Methoxypyrazolo[1,5-a]pyridine-Derived Ligand
A compound derived directly from the 6-methoxypyrazolo[1,5-a]pyridine scaffold (specifically, (7S)-N-(2-hydroxyethyl)-4-[(6-methoxypyrazolo[1,5-a]pyridin-5-yl)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-7-carboxamide) exhibits a single-digit nanomolar IC50 against MNK1 kinase [1]. This activity is directly attributable to the 6-methoxypyrazolo[1,5-a]pyridine warhead.
| Evidence Dimension | Enzyme Inhibition (MNK1 Kinase) |
|---|---|
| Target Compound Data | IC50 = 3 nM |
| Comparator Or Baseline | No comparator provided in source; baseline is the intrinsic potency of the 6-methoxypyrazolo[1,5-a]pyridine-derived ligand. |
| Quantified Difference | N/A |
| Conditions | Recombinant human MNK1 kinase assay (GST-fusion protein). |
Why This Matters
For medicinal chemists targeting the MNK1 pathway (implicated in cancer and inflammation), this data validates the 6-methoxy scaffold as a potent starting point, unlike uncharacterized or less active pyrazolopyridine cores.
- [1] BindingDB. (n.d.). BDBM420197: (7S)-N-(2-Hydroxyethyl)-4-[(6-methoxypyrazolo[1,5-a]pyridin-5-yl)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-7-carboxamide (US10487092, Example 83). View Source
